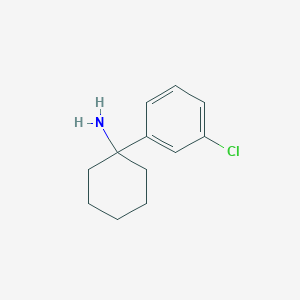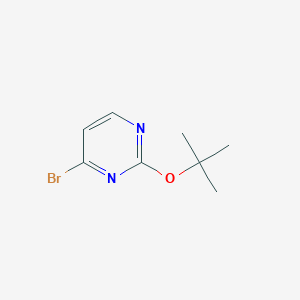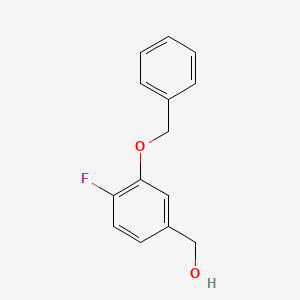
1-(2-Fluorophenyl)-2-phenylethan-1-amine
Vue d'ensemble
Description
1-(2-Fluorophenyl)-2-phenylethan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound features a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities. Phenethylamines are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Mécanisme D'action
Target of Action
For instance, N′-phenyl pyridylcarbohydrazides, which are analogues of commercial succinate dehydrogenase inhibitors (SDHIs), have been designed and evaluated for inhibition activity on phytopathogenic fungi . Another compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been identified as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .
Mode of Action
For example, FPMINT, a compound with a similar structure, has been found to inhibit ENTs irreversibly and non-competitively . Another compound, N′-(4-fluorophenyl)picolinohydrazide, showed strong inhibition activity on SDH in Alternaria brassicae .
Biochemical Pathways
For instance, FPMINT and its analogues have been found to inhibit the function of ENTs, which play a vital role in nucleotide synthesis and regulation of adenosine function .
Result of Action
For example, FPMINT was found to reduce the Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km .
Analyse Biochimique
Biochemical Properties
The nature of these interactions could be due to the presence of the fluorine atom, which can form strong bonds with other atoms and influence the structure and function of biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies could explore any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-phenylethan-1-amine typically involves the reaction of 2-fluorobenzaldehyde with phenylacetonitrile in the presence of a reducing agent. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum or Raney nickel. The process involves multiple steps, including hydrogenation and purification, to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve high-pressure reactors and advanced purification techniques to ensure consistency and scalability. The use of high-performance liquid chromatography (HPLC) is common to verify the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Fluorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like platinum or palladium.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl ring, using reagents like sodium hydride or organolithium compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of platinum or palladium catalysts.
Substitution: Sodium hydride or organolithium reagents in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully hydrogenated amines.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological conditions.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Comparaison Avec Des Composés Similaires
Phenethylamine: The parent compound without the fluorine substitution.
2-Fluoroamphetamine: A similar compound with a fluorine atom on the phenyl ring but with an additional methyl group on the amine.
Fluorophenylpiperazine: Another fluorine-substituted phenyl compound with a different core structure
Uniqueness: 1-(2-Fluorophenyl)-2-phenylethan-1-amine is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance its stability and binding affinity, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14H,10,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKFWOPAHHSIJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959407-26-2 | |
| Record name | 1-(2-fluorophenyl)-2-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester](/img/structure/B3317413.png)
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3317414.png)


